molecular formula C26H30N2O7 B14009362 (2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid

(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid

Cat. No.: B14009362
M. Wt: 482.5 g/mol
InChI Key: IWZUKNWHBBJEHK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction forms the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and precise synthesis of peptide derivatives .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further functionalized amino acid derivatives .

Scientific Research Applications

(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid lies in its specific structure, which provides stability and protection during peptide synthesis. The presence of the tert-butoxy group adds to its stability, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C26H30N2O7

Molecular Weight

482.5 g/mol

IUPAC Name

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C26H30N2O7/c1-26(2,3)35-23(30)13-12-21(24(31)32)28-22(29)14-27-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,33)(H,28,29)(H,31,32)/t21-/m0/s1

InChI Key

IWZUKNWHBBJEHK-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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